molecular formula C8H8ClN3O2 B2583259 2-{1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride CAS No. 2093856-68-7

2-{1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride

Cat. No.: B2583259
CAS No.: 2093856-68-7
M. Wt: 213.62
InChI Key: DPQAXMOWQACAFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.

Chemical Reactions Analysis

2-{1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include glacial acetic acid, tetrahydrofuran, and protective groups like PMB-Cl. Major products formed from these reactions include various substituted pyrazolopyridines and their derivatives .

Scientific Research Applications

2-{1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride involves its interaction with molecular targets such as TRKs. These kinases are part of the receptor tyrosine kinase family and play a crucial role in signal transduction pathways like Ras/Erk, PLC-γ, and PI3K/Akt. By inhibiting these kinases, the compound can interfere with cell proliferation and survival pathways, making it a potential candidate for cancer treatment .

Comparison with Similar Compounds

Similar compounds to 2-{1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride include other pyrazolopyridines like:

  • 1H-pyrazolo[3,4-c]pyridine
  • 1H-pyrazolo[4,3-c]pyridine
  • 1H-pyrazolo[4,3-b]pyridine
  • 1H-pyrazolo[1,5-a]pyridine

These compounds share the bicyclic structure but differ in the position of the nitrogen atoms and the substituents on the rings. The uniqueness of this compound lies in its specific substitution pattern and its potential as a TRK inhibitor, which is not as prominent in the other isomers .

Properties

IUPAC Name

2-pyrazolo[3,4-b]pyridin-1-ylacetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2.ClH/c12-7(13)5-11-8-6(4-10-11)2-1-3-9-8;/h1-4H,5H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQAXMOWQACAFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(N=C2)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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